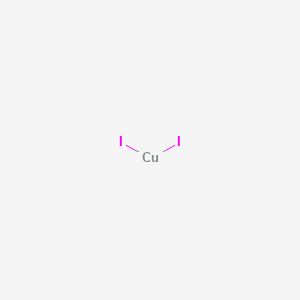
diiodocopper
Cat. No. B078799
Key on ui cas rn:
13767-71-0
M. Wt: 317.35 g/mol
InChI Key: GBRBMTNGQBKBQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08835625B2
Procedure details


Next, 5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′-dideoxyuridine (3) can be coupled with an alkyne, in this case 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, to form the 5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine (4). It will be readily appreciated by one of skill in the art that the coupling of an alkyl halide with an alkyne can be carried out by a number of methods known in the art. Without being limiting in any way, one example of such a method known in the art is the so-called Castro-Stephens coupling, see for example, White, J. D., et. al. J. Am. Chem. Soc., 123(23), 5407-5413 (2001) and Stephens, R. D., et. al. J. Org. Chem., 28, 3313 (1963). For example, as shown in Scheme 1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine (3) can be contacted with a mixture comprising a copper reagent, for example copper iodide (CuI), an alkyne, for example 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, and a base, for example 1,8-diazobicyloclo[5.4.0]undec-7-ene (DBU), to form 5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine (4), where an acetylide anion is formed in the mixture comprising CuI, 3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne, and DBU.

Name
5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Name


Name
Identifiers


|
REACTION_CXSMILES
|
[Si](OO[CH2:10][C@H:11]1O[C@@H:14]([N:16]2[CH:23]=[C:22](CBr)[C:20](=O)[NH:19][C:17]2=O)[CH2:13][CH2:12]1)(C(C)(C)C)(C)C.[Cu].[Cu:27]([I:29])[I:28].[F:30][C:31]([F:42])([F:41])[C:32]([NH:34][CH2:35][CH2:36][O:37][CH2:38][C:39]#[CH:40])=[O:33].CCCCCCC=CCCC.[Si](OOC[C@H]1O[C@@H](N2C=C(CC#CCOCCNC(=O)C(F)(F)F)C(=O)NC2=O)CC1)(C(C)(C)C)(C)C.[C-]#[C-]>>[Cu:27]([I:29])[I:28].[F:30][C:31]([F:41])([F:42])[C:32]([NH:34][CH2:35][CH2:36][O:37][CH2:38][C:39]#[CH:40])=[O:33].[CH2:12]1[CH2:13][CH2:14][N:16]2[C:17](=[N:19][CH2:20][CH2:22][CH2:23]2)[CH2:10][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC=CCCC
|
Step Two
|
Name
|
5′-O-tert-butyldimethylsilyloxy-(5-(4-(N-trifluoroacetyl-2-aminoethoxy)but-2-yn-1-yl))-2′,3′-dideoxyuridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OOC[C@@H]1CC[C@@H](O1)N1C(=O)NC(=O)C(=C1)CC#CCOCCNC(C(F)(F)F)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#[C-]
|
Step Four
[Compound]
|
Name
|
alkyl halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
alkyne
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
1,5′-O-tert-butyldimethylsilyloxy-5-bromomethyl-2′,3′ dideoxyuridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OOC[C@@H]1CC[C@@H](O1)N1C(=O)NC(=O)C(=C1)CBr
|
Step Seven
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](I)I
|
Step Nine
[Compound]
|
Name
|
alkyne
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
3-(N-trifluoroacetyl-2-aminoethoxy)prop-1-yne
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NCCOCC#C)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(=O)NCCOCC#C)(F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
